4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine
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Overview
Description
4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a fluorophenyl group and a piperazine ring, which is further modified with a propylbenzenesulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is then functionalized with the fluorophenyl group through a nucleophilic aromatic substitution reaction. The piperazine ring is introduced via a nucleophilic substitution reaction, followed by the attachment of the propylbenzenesulfonyl group through sulfonylation reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229): A cannabinoid receptor inverse agonist with a similar piperazine structure.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in targeted protein degradation.
1-{4-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine}: Exhibits high affinity towards histamine H3 receptors.
Uniqueness
4-(4-Fluorophenyl)-6-[4-(4-propylbenzenesulfonyl)piperazin-1-YL]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C23H25FN4O2S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C23H25FN4O2S/c1-2-3-18-4-10-21(11-5-18)31(29,30)28-14-12-27(13-15-28)23-16-22(25-17-26-23)19-6-8-20(24)9-7-19/h4-11,16-17H,2-3,12-15H2,1H3 |
InChI Key |
XHOWKUULHUJTGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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